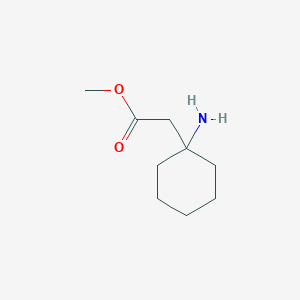

Methyl 2-(1-aminocyclohexyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of Methyl 2-(1-aminocyclohexyl)acetate involves several methodologies, including the reaction of 2-methyl cyclohexanol with acetic acid or acetic anhydride in the presence of various catalysts, leading to its efficient production. Another approach involves the condensation reaction of primary amines, ethyl acetoacetate, and chalcones using FeCl3/SiO2 nanoparticles, showcasing a simple and green method for the synthesis of related compounds (Yu Jiankun, 2011) (Sima Kalhor, J. Safaei‐Ghomi, 2015).

Molecular Structure Analysis

The molecular structure of Methyl 2-(1-aminocyclohexyl)acetate and related compounds has been elucidated through various analytical techniques, including X-ray diffraction, which confirms the configuration of asymmetric carbon atoms and other structural features essential for understanding the compound's reactivity and properties (F. Makaev et al., 2006).

Chemical Reactions and Properties

The compound participates in various chemical reactions, including amine-catalyzed annulations and reactions with secondary alicyclic amines, demonstrating its versatility in forming complex molecular structures and its reactivity towards different chemical agents (Rongshun Chen et al., 2015) (E. Castro et al., 2001).

Scientific Research Applications

Synthesis and Characterization

Methyl 2-(1-aminocyclohexyl)acetate and its derivatives have been extensively studied for their potential in creating complex molecules with varied biological activities. For example, it has been used in the synthesis of transition metal complexes of a novel amino acid bearing Schiff base ligand. These compounds, characterized by spectroscopic methods and molecular modeling, showed significant xanthine oxidase inhibitory activities and free radical scavenging properties, highlighting their potential therapeutic applications (Ikram et al., 2015).

Catalysis and Reaction Mechanisms

The compound has been utilized in catalytic processes, demonstrating the efficiency of certain catalysts in synthesizing related compounds. For instance, FeCl3/SiO2 nanoparticles have been used as an efficient and reusable catalyst for the synthesis of 2-aminocyclohex-1-ene-1-carboxylic esters, showcasing an environmentally friendly and high-yield method for producing these compounds (Kalhor & Safaei-Ghomi, 2015).

Pharmaceutical Applications

Methyl 2-(1-aminocyclohexyl)acetate derivatives have been investigated for their anti-inflammatory and neuroprotective properties. One study synthesized and evaluated the anti-inflammatory activity of specific derivatives, finding them to possess higher anti-inflammatory activity than a standard anti-inflammatory drug, indicating their potential as therapeutic agents (Osarodion, 2020). Another area of research involved the radiolabeling of a derivative for potential use as a neuroprotective drug, indicating its ability to cross the brain-blood barrier and accumulate in various brain regions (Yu et al., 2003).

Material Science and Chemical Processes

In material science and chemical processing, the compound's derivatives have been applied to improve industrial processes, such as the production of hydrogen peroxide through the anthraquinone process. The use of methylcyclohexyl acetate, a related compound, as a solvent has shown to increase the hydrogenation efficiency and concentration of hydrogen peroxide, demonstrating the practical applications of these compounds in enhancing industrial chemical processes (Jiankun, 2011).

Safety And Hazards

properties

IUPAC Name |

methyl 2-(1-aminocyclohexyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-8(11)7-9(10)5-3-2-4-6-9/h2-7,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMHBOGYHKMLFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(CCCCC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444289 |

Source

|

| Record name | Methyl (1-aminocyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(1-aminocyclohexyl)acetate | |

CAS RN |

178242-64-3 |

Source

|

| Record name | Methyl (1-aminocyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(1-aminocyclohexyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B60901.png)

![[5-(2-Thienyl)-3-isoxazolyl]methanol](/img/structure/B60917.png)

![11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methylamino]undecanoic acid](/img/structure/B60925.png)